Nedaplatin
Overview
Description
Nedaplatin, marketed under the tradename Aqupla, is a platinum-based antineoplastic drug used in cancer chemotherapy. It is a second-generation platinum analog designed to reduce the nephrotoxicity associated with cisplatin while maintaining similar efficacy . The compound consists of two ammine ligands and the dianion derived from glycolic acid .
Preparation Methods
Nedaplatin is synthesized through a series of chemical reactions involving platinum compounds. The synthetic route typically involves the reaction of platinum(II) chloride with ammonia to form a platinum-ammine complex. This complex is then reacted with glycolic acid to form this compound . Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Nedaplatin undergoes various chemical reactions, including substitution and chelation reactions. One notable reaction is its interaction with thiosulfate, which can lead to the formation of stable intermediates and chelate complexes . Common reagents used in these reactions include thiosulfate and ammonia, and the major products formed are platinum-thiosulfate complexes and ammine loss products .
Scientific Research Applications
Nedaplatin has been widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of various cancers, including non-small cell lung cancer, esophageal carcinoma, and head and neck carcinoma . In addition to its use in chemotherapy, this compound has been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy . Research has also explored its use in combination with other drugs to overcome resistance and improve therapeutic outcomes .
Mechanism of Action
Nedaplatin exerts its effects by binding to DNA and forming cross-links between purine nucleotides. Once inside the cell, this compound is hydrolyzed to its active form, which complexes with water molecules and binds to nucleophiles such as glutathione and cysteine-rich proteins . This binding results in increased oxidative stress and the formation of DNA adducts, which disrupt cellular processes and induce apoptosis . The high mobility group proteins-1 and -2 play a role in shielding the cross-linked DNA from repair mechanisms, further promoting cell death .
Comparison with Similar Compounds
Nedaplatin is often compared to other platinum-based antineoplastic agents such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is known for its high efficacy, it is also associated with significant nephrotoxicity and gastrointestinal side effects . Carboplatin and oxaliplatin were developed to reduce these toxicities, but they have their own limitations. This compound offers a balance between efficacy and reduced toxicity, making it a valuable alternative in chemotherapy regimens . Similar compounds include cisplatin, carboplatin, oxaliplatin, and lobaplatin .
Properties
IUPAC Name |
azanide;2-hydroxyacetic acid;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.2H2N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H2;/q;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFSAOEKUDMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O.[NH2-].[NH2-].[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95734-82-0 | |
Record name | Nedaplatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095734820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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